Cyanidin 3-xylosyl(feruloylglucosyl)galactoside
CAS No.: 142561-99-7
Cat. No.: VC4082166
Molecular Formula: C42H47O23+
Molecular Weight: 919.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142561-99-7 |
|---|---|
| Molecular Formula | C42H47O23+ |
| Molecular Weight | 919.8 |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C42H46O23/c1-57-26-8-16(2-5-21(26)45)3-7-30(49)58-14-28-32(51)34(53)37(56)40(63-28)60-15-29-33(52)35(54)39(65-41-36(55)31(50)24(48)13-59-41)42(64-29)62-27-12-19-22(46)10-18(43)11-25(19)61-38(27)17-4-6-20(44)23(47)9-17/h2-12,24,28-29,31-37,39-42,48,50-56H,13-15H2,1H3,(H4-,43,44,45,46,47,49)/p+1/t24-,28-,29-,31+,32-,33+,34+,35+,36-,37-,39-,40-,41+,42-/m1/s1 |
| Standard InChI Key | MUQNMJSHMPEZCV-JHCRVGSQSA-O |
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)O)O)O)O)O |
| SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O)O |
| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4=CC5=C(C=C(C=C5[O+]=C4C6=CC(=C(C=C6)O)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)O)O)O)O |
Introduction
Chemical Structure and Molecular Properties
Cy3XFGG belongs to the anthocyanin class, characterized by a cyanidin aglycone core modified with multiple sugar moieties and an acyl group. Its molecular formula is C₄₂H₄₇O₂₃⁺, with a molecular weight of 919.82 g/mol . The structural complexity arises from:
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A xylosyl group at the 3-position.
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A galactoside linked to a glucosyl-feruloyl moiety at the 6-position.
This acylation with ferulic acid distinguishes Cy3XFGG from simpler anthocyanins like cyanidin-3-glucoside, conferring superior stability under varying pH conditions .
Table 1: Comparative Molecular Properties of Cy3XFGG and Related Anthocyanins
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Cy3XFGG | C₄₂H₄₇O₂₃⁺ | 919.82 | Xylosyl, feruloyl-glucosyl-galactoside |
| Cyanidin-3-glucoside | C₂₁H₂₁O₁₁⁺ | 449.38 | Single glucoside moiety |
| Peonidin-3-rutinoside | C₂₈H₃₃O₁₅⁺ | 609.56 | Rutinoside (glucose + rhamnose) |
Natural Sources and Biosynthetic Pathways
Cy3XFGG is predominantly extracted from black carrots, where it constitutes up to 80% of total anthocyanins. Biosynthesis occurs via the phenylpropanoid pathway, involving:
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Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to cinnamic acid.
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Chalcone synthase (CHS): Catalyzes chalcone formation, a precursor for flavonoids.
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Glycosyltransferases: Attach sugar units (xylose, glucose, galactose).
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Acyltransferases: Incorporate ferulic acid via ester linkages .
Environmental stressors, such as ethylene exposure, upregulate these enzymes, enhancing Cy3XFGG production in planta .
Antioxidant Mechanisms and Comparative Efficacy
Anthocyanins are renowned for radical-scavenging activity, but structural modifications significantly influence their efficacy. Cy3XFGG demonstrates pH-dependent antioxidant behavior, with optimal activity in acidic environments (pH 3–5) . While specific TEAC or ORAC values for Cy3XFGG remain unreported in peer-reviewed literature, studies on analogous compounds provide insights:
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Cyanidin aglycone: Exhibits higher ROS scavenging than glycosylated forms (e.g., cyanidin-3-glucoside) in cell models .
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Acylation impact: Feruloyl groups in Cy3XFGG likely stabilize the molecule, prolonging antioxidant activity compared to non-acylated derivatives .
Figure 1: Proposed Antioxidant Mechanism
Stability and Food Industry Applications
The feruloyl group in Cy3XFGG confers remarkable stability, addressing a key limitation of natural colorants.
Table 2: Stability of Cy3XFGG Under Different Conditions
| Condition | Stability Profile | Application Relevance |
|---|---|---|
| pH 3.0 (acidic) | High stability (>90% retention over 30 days) | Beverages, jellies |
| pH 7.0 (neutral) | Moderate stability (60–70% retention) | Bakery products |
| Light exposure | Degradation reduced by 40% vs. non-acylated forms | Transparent packaging materials |
This stability profile supports its use in acidic beverages and dairy products, where synthetic dyes like Allura Red are being phased out .
Future Research Directions
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